

4-Pentylaniline: A Comprehensive Technical Profile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **4-Pentylaniline**, a valuable chemical intermediate in various research and development applications. This document consolidates its core identification, physicochemical properties, and detailed spectral data to support its use in laboratory and industrial settings.

Core Identification and Properties

4-Pentylaniline, also known as 4-n-pentylbenzenamine or p-amylaniline, is an organic compound with the chemical formula C₁₁H₁₇N.[1][2] Its structure consists of a pentyl group attached to an aniline ring at the para position.

Table 1: Chemical Identifiers for 4-Pentylaniline



Identifier	Value	Source(s)
CAS Number	33228-44-3	[1][2][3][4]
Molecular Formula	C11H17N	[1][2][4]
Molecular Weight	163.26 g/mol	[1][4]
IUPAC Name	4-pentylaniline	
Synonyms	4-n-Pentylaniline, p- Pentylaniline, 4-Amylaniline, p- Amylaniline	[1]
InChI	InChI=1S/C11H17N/c1-2-3-4- 5-10-6-8-11(12)9-7-10/h6- 9H,2-5,12H2,1H3	[5]
SMILES	CCCCCC1=CC=C(C=C1)N	[5]

Table 2: Physicochemical Properties of 4-Pentylaniline

Property	Value	Source(s)
Appearance	Clear, colorless to brown liquid	[6]
Melting Point	46.25 °C (estimate)	[1][2]
Boiling Point	266.5 °C at 760 mmHg	[1]
Density	0.919 g/mL at 25 °C	[6][7]
Refractive Index (n20/D)	1.53	[1][6]
Flash Point	>230 °F (>110 °C)	[2][6]
Water Solubility	Sparingly soluble in water	[1][6]

Spectral Data Analysis

The following sections provide a detailed summary of the available spectral data for **4- Pentylaniline**, crucial for its identification and characterization.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum: The proton NMR spectrum of **4-Pentylaniline** is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the pentyl chain.

¹³C NMR Spectrum: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms within the molecule.

Specific peak assignments for both ¹H and ¹³C NMR were not explicitly detailed in the aggregated search results. A general interpretation suggests the presence of distinct signals for the aromatic carbons (four unique environments due to para-substitution) and the five carbons of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Pentylaniline** reveals key functional groups present in the molecule. Data is available from Fourier-transform infrared spectroscopy (FTIR).[8]

Table 3: Key IR Absorption Bands for 4-Pentylaniline

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic (Pentyl group)
1620-1580	C=C Stretch	Aromatic Ring
1520-1500	N-H Bend	Primary Amine (-NH ₂)
850-800	C-H Bend	para-Disubstituted Benzene

Mass Spectrometry (MS)

Mass spectrometry data for **4-Pentylaniline** is available, often obtained through gas chromatography-mass spectrometry (GC-MS).[8]



Table 4: Major Mass Spectrometry Peaks for 4-Pentylaniline

m/z	Interpretation
163	Molecular Ion [M]+
106	[M - C ₄ H ₉] ⁺ (Loss of butyl radical)
93	[C ₆ H ₅ NH ₂] ⁺ (Aniline fragment)

The fragmentation pattern is consistent with the structure of **4-Pentylaniline**, showing a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

Experimental Protocols

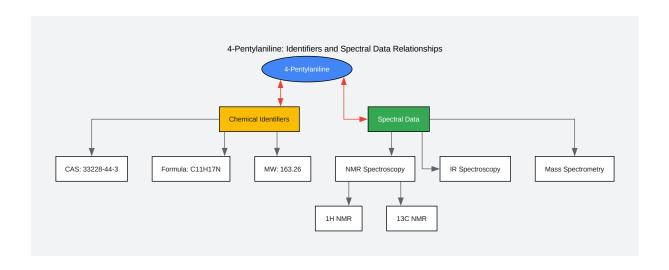
While detailed experimental parameters for the acquisition of the cited spectral data are not publicly available in the search results, the following provides a general overview of the methodologies typically employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.[8] The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
- Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[8]
 Electron ionization (EI) is a common method for generating ions.

Data Relationships and Visualization

The following diagram illustrates the logical connections between the core identifiers and the various types of spectral data available for **4-Pentylaniline**.





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Caption: Logical map of 4-Pentylaniline's identifiers and its associated spectral data.

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